Metenkefalin

Description

MET-enkephalin has been reported in Mytilus edulis and Apis cerana with data available.

This compound is a synthetic form of the naturally occurring, endogenous opioid peptide, metenkephalin, and agonist of the zeta- and delta-opioid receptor and, to a lesser extent the mu-opioid receptor, with potential analgesic, neuromodulatory, immunomodulatory, anti-inflammatory, antinociceptive/analgesic, antidepressant, and gastrointestinal (GI) motility modulating activities. Upon administration, this compound mimics its endogenous ligand and targets, binds to and activates the opioid receptors. This leads to an analgesic effect, inhibits neuropathic pain, and inhibits GI muscle contractility. Binding to the opioid growth factor receptor (OGFR; zeta-opioid receptor), enhances tissue growth and regeneration. In addition, activation of delta-opioid receptors located on a variety of immune cells may modulate the inflammatory immune response. This may inhibit the secretion of pro-inflammatory cytokines and the proliferation of leukocytes.

Opioid Growth Factor is an endogenous pentapeptide with potential antineoplastic and antiangiogenic activities. Opioid growth factor (OGF) binds to and activates the OGF receptor, present on some tumor cells and vascular cells, thereby inhibiting tumor cell proliferation and angiogenesis. (NCI05)

Met-Enkephalin is a Protein drug.

One of the endogenous pentapeptides with morphine-like activity. It differs from LEU-ENKEPHALIN by the amino acid METHIONINE in position 5. Its first four amino acid sequence is identical to the tetrapeptide sequence at the N-terminal of BETA-ENDORPHIN.

Properties

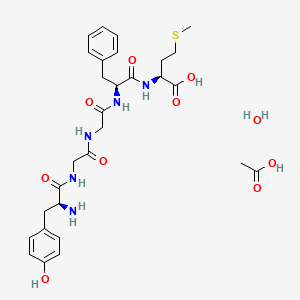

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N5O7S/c1-40-12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39)/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGBQHOOROIVKG-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332078 | |

| Record name | MET-enkephalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58569-55-4, 82362-17-2 | |

| Record name | Metenkefalin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058569554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metenkefalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12668 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MET-enkephalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-L-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METENKEFALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JEZ9OD3AS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of Endogenous Opioids: A Technical History of Met-Enkephalin's Discovery and Characterization

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of Met-enkephalin, a naturally occurring opioid peptide, in 1975 marked a pivotal moment in neuroscience and pharmacology. It unveiled the existence of an endogenous system for pain and emotional regulation, fundamentally shifting our understanding of opioid action and opening new avenues for analgesic drug development. This technical guide provides a comprehensive overview of the historical journey of Met-enkephalin's discovery and characterization, detailing the experimental methodologies, quantitative data, and the elucidation of its physiological signaling pathways.

The Landmark Discovery

In 1975, John Hughes and Hans Kosterlitz at the University of Aberdeen published a groundbreaking paper in Nature detailing the isolation and characterization of two related pentapeptides from the pig brain with potent opiate agonist activity.[1] They named these compounds "enkephalins," meaning "in the head."[2] One of these was Methionine-enkephalin (Met-enkephalin), with the amino acid sequence Tyr-Gly-Gly-Phe-Met.[1] This discovery was the culmination of a search for the natural ligands for the opiate receptors, which had been identified in the brain just a few years prior.[3][4] The existence of these receptors suggested that the body must produce its own morphine-like substances.

Isolation and Structural Elucidation

The initial isolation of Met-enkephalin was a meticulous process involving the extraction and purification of the peptide from brain tissue. The researchers utilized a combination of techniques to isolate and then determine the structure of this novel compound.

Experimental Protocols

1. Tissue Extraction and Purification:

A detailed protocol for the extraction of enkephalins from brain tissue was developed to ensure the stability and purity of the peptides. The general steps are outlined below:

-

Homogenization: Brain tissue (initially from pigs) was homogenized in an acidic medium (e.g., 0.1 M HCl) to inactivate proteolytic enzymes that would otherwise degrade the peptides.

-

Centrifugation: The homogenate was centrifuged at high speed to remove cellular debris, yielding a supernatant containing the peptides.

-

Adsorption Chromatography: The supernatant was passed through a column containing a resin, such as Amberlite XAD-2, which adsorbs the peptides.

-

Elution: The enkephalins were then eluted from the resin using an organic solvent like methanol.

-

Gel Filtration: Further purification was achieved using gel filtration chromatography (e.g., on Sephadex G-15) to separate molecules based on their size. This step helped to separate the smaller enkephalins from larger peptides and proteins.

-

High-Pressure Liquid Chromatography (HPLC): The final purification step often involved reverse-phase HPLC, which separates peptides based on their hydrophobicity, yielding a highly purified sample of Met-enkephalin.

2. Amino Acid Sequencing:

The determination of Met-enkephalin's amino acid sequence was a critical step. The primary methods used in the 1970s were:

-

Dansyl-Edman Degradation: This was a highly sensitive method for sequencing small amounts of peptide. The protocol involved:

-

Coupling: The N-terminal amino acid of the peptide was reacted with phenylisothiocyanate (PITC) under alkaline conditions.

-

Cleavage: The derivatized N-terminal amino acid was cleaved from the peptide using an anhydrous acid (e.g., trifluoroacetic acid).

-

Identification: A small aliquot of the remaining peptide was taken, and its new N-terminal amino acid was identified by reacting it with dansyl chloride and then analyzing the fluorescent dansyl-amino acid by thin-layer chromatography. This process was repeated for each amino acid in the sequence.

-

-

Mass Spectrometry: Mass spectrometry provided a powerful and independent confirmation of the peptide's structure and sequence. This technique measures the mass-to-charge ratio of ionized molecules, allowing for the determination of the molecular weight of the peptide and its fragments, which in turn reveals the amino acid sequence.

References

- 1. Identification of two related pentapeptides from the brain with potent opiate agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiology, Enkephalin [pubmed.ncbi.nlm.nih.gov]

- 4. laskerfoundation.org [laskerfoundation.org]

Biosynthesis of Met-enkephalin from Proenkephalin: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of Met-enkephalin from its precursor, proenkephalin. Aimed at researchers, scientists, and professionals in drug development, this document details the molecular machinery, enzymatic processes, and cellular context of Met-enkephalin production. We present quantitative data in structured tables for comparative analysis, provide detailed experimental protocols for key assays, and utilize Graphviz diagrams to illustrate critical pathways and workflows. This guide serves as an in-depth resource for understanding and investigating the endogenous opioid system.

Introduction

Met-enkephalin is a pentapeptide endogenous opioid that plays a crucial role in pain modulation, stress response, and various other physiological processes.[1] Its biosynthesis is a multi-step process involving the proteolytic cleavage of the precursor protein, proenkephalin A. This precursor contains multiple copies of the Met-enkephalin sequence, which are liberated through the sequential action of specific endo- and exopeptidases.[2] A thorough understanding of this pathway is essential for the development of novel therapeutics targeting the endogenous opioid system.

The Biosynthetic Pathway of Met-enkephalin

The synthesis of Met-enkephalin from proenkephalin is a post-translational modification process that occurs within the secretory pathway, primarily in the trans-Golgi network and secretory granules of neuroendocrine cells.[3][4] The process can be broadly divided into two major enzymatic steps: endoproteolytic cleavage by prohormone convertases and exoproteolytic trimming by carboxypeptidase E.

Proenkephalin A: The Precursor

Proenkephalin A is a protein that serves as the primary precursor for Met-enkephalin. Each molecule of proenkephalin A contains six copies of the Met-enkephalin sequence (Tyr-Gly-Gly-Phe-Met) and one copy of the Leu-enkephalin sequence (Tyr-Gly-Gly-Phe-Leu). The enkephalin sequences are flanked by pairs of basic amino acid residues (e.g., Lys-Arg, Arg-Arg, Lys-Lys), which serve as recognition sites for processing enzymes.

Endoproteolytic Processing: The Role of Prohormone Convertases

The initial and rate-limiting step in proenkephalin processing is the endoproteolytic cleavage at the paired basic residues. This is primarily carried out by two members of the subtilisin-like proprotein convertase family: Prohormone Convertase 1 (PC1, also known as PC3) and Prohormone Convertase 2 (PC2).

-

Prohormone Convertase 1 (PC1/3): PC1 generally initiates the cleavage of proenkephalin, generating larger intermediate peptides.

-

Prohormone Convertase 2 (PC2): PC2 exhibits a broader specificity and is responsible for further processing of the intermediate peptides, leading to the generation of smaller enkephalin-containing fragments.

The cleavage specificity of these enzymes is not absolute and can be influenced by the conformation of the proenkephalin substrate. Studies have shown that the processing of proenkephalin does not follow a strictly ordered pathway, and alternative cleavage sites can be utilized.

Exoproteolytic Trimming: The Final Step by Carboxypeptidase E

Following the action of prohormone convertases, the resulting peptide intermediates have C-terminal basic residue extensions. The removal of these basic residues is essential for the biological activity of Met-enkephalin. This final trimming step is catalyzed by Carboxypeptidase E (CPE), also known as enkephalin convertase. CPE is a zinc metalloexopeptidase that specifically cleaves C-terminal arginine and lysine residues.

Quantitative Data on Met-enkephalin Biosynthesis

The following tables summarize key quantitative parameters related to the enzymes and processes involved in Met-enkephalin biosynthesis.

Table 1: Kinetic Parameters of Prohormone Convertases

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH |

| PC1/3 | pGlu-Arg-Thr-Lys-Arg-MCA | - | - | - | 5.5 - 6.5 |

| PC2 | pGlu-Arg-Thr-Lys-Arg-MCA | 200 | - | - | 5.5 |

Data for Km, kcat, and kcat/Km are often determined using fluorogenic substrates like pGlu-Arg-Thr-Lys-Arg-MCA and may not perfectly reflect kinetics with the native proenkephalin substrate. The provided values are indicative of the enzymes' general activity and substrate affinity.

Table 2: Carboxypeptidase E Activity

| Enzyme | Substrate | Specific Activity (pmol/min/µg) | Optimal pH |

| Carboxypeptidase E | Benzoyl-Ala-Arg-OH | >12,000 | 5.5 |

Specific activity is measured by the cleavage of a peptide substrate, with the product being detected fluorescently after reaction with ortho-phthaldialdehyde (OPA).

Table 3: Timeline of Proenkephalin Processing

| Experimental System | Method | Time to Complete Processing | Reference |

| Bovine adrenal medullary chromaffin cells | [35S]methionine pulse-chase | ~2 hours |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of Met-enkephalin.

In Vitro Transcription and Translation of Proenkephalin

This protocol allows for the synthesis of proenkephalin protein from its corresponding DNA template in a cell-free system, which can then be used as a substrate for processing enzyme assays.

Materials:

-

Plasmid DNA encoding proenkephalin with a T7, T3, or SP6 promoter.

-

In vitro transcription/translation kit (e.g., TnT® Quick Coupled Transcription/Translation System, Promega).

-

Nuclease-free water.

Procedure:

-

Thaw all kit components on ice.

-

Assemble the reaction mix in a sterile, nuclease-free microcentrifuge tube by adding the components in the following order:

-

TnT® Quick Master Mix

-

Plasmid DNA template (1 µg)

-

Nuclease-free water to a final volume of 50 µL.

-

-

Mix the components gently by flicking the tube.

-

Incubate the reaction at 30°C for 60-90 minutes.

-

The resulting reaction mixture containing the synthesized proenkephalin can be used directly in processing assays or stored at -20°C.

Prohormone Convertase (PC) Activity Assay

This assay measures the endoproteolytic activity of PC1/3 or PC2 using a fluorogenic peptide substrate.

Materials:

-

Enzyme source (purified PC1/3 or PC2, or cell lysate).

-

Fluorogenic substrate: pGlu-Arg-Thr-Lys-Arg-MCA (aminomethylcoumarin).

-

Assay buffer: 100 mM sodium acetate, pH 5.5, 2.5 mM CaCl2.

-

Protease inhibitor cocktail (to inhibit non-specific proteases).

-

7B2 C-terminal peptide (a specific inhibitor of PC2, used to differentiate PC1 and PC2 activity).

-

Fluorometer.

Procedure:

-

Prepare the assay buffer and equilibrate to 37°C.

-

In a microplate well, add the enzyme source.

-

To differentiate PC1 and PC2 activity, a parallel reaction can be set up with the addition of the 7B2 C-terminal peptide inhibitor (final concentration 3 µM).

-

Add the protease inhibitor cocktail to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate (final concentration 0.2 mM).

-

Measure the increase in fluorescence (excitation ~380 nm, emission ~460 nm) over time using a fluorometer.

-

Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.

Carboxypeptidase E (CPE) Activity Assay

This assay determines the exopeptidase activity of CPE by measuring the cleavage of a peptide substrate.

Materials:

-

Enzyme source (purified CPE or cell lysate).

-

Substrate: Benzoyl-Ala-Arg-OH.

-

Assay buffer: 50 mM Sodium Acetate, 5 µM ZnCl2, pH 5.5.

-

OPA (ortho-phthaldialdehyde) reagent: 15 mM OPA in 0.2 M NaOH containing 0.1% mercaptoethanol.

-

Spectrofluorometer.

Procedure:

-

Prepare the assay buffer and substrate solution.

-

In a reaction vial, combine 75 µL of the enzyme source with 75 µL of 1 mM substrate.

-

Include a blank containing only the substrate.

-

Incubate at room temperature for 10 minutes.

-

Stop the reaction by adding 150 µL of the OPA reagent to each vial.

-

To the blank, add the enzyme after the OPA reagent.

-

Incubate at room temperature for 2-10 minutes to allow for the fluorescent derivatization of the cleaved arginine.

-

Measure the fluorescence (excitation ~330 nm, emission ~450 nm) using a spectrofluorometer.

-

Quantify CPE activity by comparing the fluorescence of the sample to a standard curve of known arginine concentrations.

Pulse-Chase Analysis of Proenkephalin Processing

This technique allows for the temporal analysis of proenkephalin processing within living cells.

Materials:

-

Cell line expressing proenkephalin (e.g., AtT-20 cells, primary chromaffin cells).

-

[35S]methionine.

-

Pulse medium: Methionine-free cell culture medium.

-

Chase medium: Complete cell culture medium supplemented with excess unlabeled methionine.

-

Lysis buffer.

-

Antibodies against proenkephalin and its processed products.

-

Protein A/G beads for immunoprecipitation.

-

SDS-PAGE and autoradiography equipment.

Procedure:

-

Culture the cells to the desired confluency.

-

Pulse: Starve the cells in methionine-free medium for 30-60 minutes. Then, replace the medium with pulse medium containing [35S]methionine and incubate for a short period (e.g., 15-30 minutes) to label newly synthesized proteins.

-

Chase: Remove the pulse medium, wash the cells, and add the chase medium.

-

At various time points during the chase (e.g., 0, 30, 60, 120 minutes), lyse the cells.

-

Perform immunoprecipitation using specific antibodies to isolate proenkephalin and its cleavage products.

-

Analyze the immunoprecipitated proteins by SDS-PAGE followed by autoradiography to visualize the radiolabeled proteins at each time point. The disappearance of the proenkephalin band and the appearance of smaller processed peptides over time reveals the processing kinetics.

Mass Spectrometry Analysis of Proenkephalin-Derived Peptides

Mass spectrometry is a powerful tool for the identification and quantification of the various peptide products generated from proenkephalin processing.

Materials:

-

Cell or tissue extract containing proenkephalin-derived peptides.

-

High-performance liquid chromatography (HPLC) system for peptide separation.

-

Mass spectrometer (e.g., MALDI-TOF, ESI-MS).

-

Internal standards (e.g., deuterated enkephalins) for quantification.

Procedure:

-

Extract peptides from the biological sample.

-

Separate the peptides using reverse-phase HPLC.

-

Analyze the HPLC fractions by mass spectrometry to identify the peptides based on their mass-to-charge ratio.

-

For quantification, spike the sample with a known amount of an internal standard before extraction and compare the peak intensities of the endogenous peptide and the standard.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Biosynthetic pathway of Met-enkephalin from proenkephalin.

References

- 1. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Proenkephalin - Wikipedia [en.wikipedia.org]

- 3. Dissecting carboxypeptidase E: properties, functions and pathophysiological roles in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Processing of procarboxypeptidase E into carboxypeptidase E occurs in secretory vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of the Met-Enkephalin Pentapeptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of Met-enkephalin, an endogenous opioid pentapeptide. The document delves into its structural features, the experimental methodologies used for its characterization, and its primary signaling pathway.

Core Molecular Structure

Met-enkephalin is a pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met.[1] Its chemical formula is C27H35N5O7S, and it has a molar mass of 573.67 g·mol−1.[2] The peptide's structure is characterized by a high degree of flexibility, allowing it to adopt various conformations in different environments.[3][4] This conformational flexibility is crucial for its ability to bind to multiple opioid receptor subtypes.

Conformational States

Experimental and computational studies have revealed that Met-enkephalin can exist in several conformational states, including extended structures and various β-turns.

-

Extended Conformation: In the crystalline state, Met-enkephalin often adopts an extended conformation where the peptide backbone is stretched out.[5] X-ray diffraction studies of a Met-enkephalin analog, for instance, revealed an extended structure bent at the Phenylalanine residue.

-

Folded Conformations (β-turns): In solution and when bound to membrane-like environments, Met-enkephalin can form folded structures stabilized by intramolecular hydrogen bonds, often resulting in β-turns. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in identifying these solution-state conformations. Molecular dynamics simulations have also predicted the presence of stable β-turn structures.

Quantitative Structural Data

The three-dimensional coordinates of Met-enkephalin have been determined by both X-ray crystallography and NMR spectroscopy and are available in the Protein Data Bank (PDB).

X-ray Crystallography Data

The crystal structure of human Dipeptidyl-peptidase III in complex with Met-enkephalin (PDB ID: 5E33) provides high-resolution data on the peptide in a bound state.

Table 1: Representative Bond Lengths and Angles from PDB ID 5E33

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Lengths | ||||

| Cα - C | TYR | C | - | 1.52 |

| C - N | TYR | N | GLY | 1.33 |

| Cα - Cβ | PHE | Cβ | - | 1.53 |

| S - Cδ | MET | Cδ | - | 1.81 |

| Bond Angles | ||||

| N - Cα - C | TYR | Cα | C | 110.5 |

| Cα - C - N | GLY | C | GLY | 116.8 |

| Cβ - Cα - C | PHE | Cα | C | 110.2 |

| Cγ - S - Cε | MET | S | Cε | 99.7 |

Note: These values are illustrative and can vary slightly between different residues and experimental determinations.

NMR Spectroscopy Data

NMR studies provide insights into the solution-state structure and dynamics of Met-enkephalin. The PDB entry 1PLX contains an ensemble of structures determined by multidimensional 1H NMR in a membrane-mimetic environment (bicelles).

Table 2: Representative Dihedral Angles from PDB ID 1PLX (Model 1)

| Dihedral Angle | Residue | Phi (φ) (°) | Psi (ψ) (°) | Omega (ω) (°) |

| Tyr | 1 | - | 147.8 | 176.3 |

| Gly | 2 | -76.8 | -165.7 | -178.1 |

| Gly | 3 | 70.3 | 167.3 | 177.5 |

| Phe | 4 | -136.4 | 141.6 | -179.9 |

| Met | 5 | -79.9 | - | - |

Note: Dihedral angles show significant variability across the ensemble of NMR structures, reflecting the peptide's flexibility.

Experimental Protocols

The determination of the molecular structure of Met-enkephalin relies on several key experimental techniques.

Peptide Synthesis

Met-enkephalin for structural and functional studies is typically synthesized using solid-phase peptide synthesis (SPPS).

Experimental Workflow for Solid-Phase Peptide Synthesis of Met-enkephalin:

References

- 1. Metenkefalin | C27H35N5O7S | CID 443363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. sanbonmatsu.org [sanbonmatsu.org]

- 4. A Multidimensional 1H NMR Investigation of the Conformation of Methionine-Enkephalin in Fast-Tumbling Bicelles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The crystal structures of [Met5]enkephalin and a third form of [Leu5]enkephalin: observations of a novel pleated beta-sheet - PMC [pmc.ncbi.nlm.nih.gov]

metenkefalin's mechanism of action on opioid receptors

An In-Depth Technical Guide to Met-Enkephalin's Mechanism of Action on Opioid Receptors

Introduction

Met-enkephalin, also known as opioid growth factor (OGF), is an endogenous pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met.[1] It is one of the primary endogenous ligands for opioid receptors and plays a crucial role in various physiological processes, including pain modulation (nociception), emotional regulation, and cell proliferation.[2][3][4] As a member of the G-protein coupled receptor (GPCR) family, opioid receptors are key targets for analgesic drugs.[5] A comprehensive understanding of the molecular interactions between met-enkephalin and these receptors is fundamental for the development of novel therapeutics with improved efficacy and reduced side effects. This guide provides a detailed overview of met-enkephalin's binding profile, signal transduction pathways, and the experimental methodologies used to characterize its mechanism of action.

Opioid Receptor Binding Profile

Met-enkephalin exhibits a distinct binding profile across the three major opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). It is widely recognized as a primary endogenous ligand for the δ-opioid receptor (DOR) due to its high potency and selectivity for this site. It also binds with high affinity to the μ-opioid receptor (MOR), but has a significantly lower affinity for the κ-opioid receptor (KOR). This preferential binding dictates its functional effects and physiological roles.

Quantitative Binding Affinity Data

The binding affinity of met-enkephalin to opioid receptors is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. Lower Ki values indicate higher binding affinity. The data presented in the table below is a summary from various competitive binding assays.

| Receptor Subtype | Species | Ki (nM) | Assay Conditions |

| δ-opioid | Guinea Pig Brain | 1.1 | Displacement of radiolabeled DPDPE-Cl |

| μ-opioid | Rat Brain | 20 | Evaluated for binding affinity towards mu-specific opiate receptor |

| μ-opioid | Not Specified | 9.2 | From combinatorial peptoid library |

| δ-opioid | Not Specified | 2.0 | Displacement of radiolabeled DPDPE-Cl |

Data sourced from ChEMBL and GtoPdb databases.

Mechanism of Action: Signal Transduction

Upon binding to μ- and δ-opioid receptors, met-enkephalin initiates a cascade of intracellular signaling events. These pathways are primarily mediated by heterotrimeric G-proteins, but also involve β-arrestin-dependent mechanisms that are crucial for receptor desensitization and internalization.

G-Protein Signaling Cascade

Both μ- and δ-opioid receptors are coupled to inhibitory G-proteins (Gαi/o). Agonist binding by met-enkephalin induces a conformational change in the receptor, facilitating the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit. This activation leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer.

The dissociated subunits then modulate the activity of downstream effectors:

-

Gαi/o-GTP: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP decreases the activity of protein kinase A (PKA).

-

Gβγ dimer: Modulates ion channel activity by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization. It also inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.

These actions collectively result in a reduction of neuronal excitability and the inhibition of nociceptive signal transmission.

Met-Enkephalin G-Protein Signaling Pathway.

β-Arrestin Recruitment and Receptor Internalization

Prolonged or repeated activation of opioid receptors by agonists like met-enkephalin leads to receptor desensitization, a process that attenuates the signaling response. This is initiated by G-protein-coupled receptor kinases (GRKs) which phosphorylate the intracellular domains of the activated receptor. This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin 1 and 2) to the receptor.

β-arrestin recruitment has two main consequences:

-

Desensitization: β-arrestin sterically hinders the coupling of the receptor to G-proteins, effectively uncoupling it from the canonical signaling pathway.

-

Internalization: β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery, such as clathrin and AP-2. This leads to the internalization of the receptor-arrestin complex into clathrin-coated pits, which then traffic to endosomes. From the endosome, the receptor can either be recycled back to the plasma membrane (resensitization) or targeted for lysosomal degradation (downregulation).

Recent studies have shown that β-arrestin can also initiate its own signaling cascades, independent of G-proteins, by acting as a scaffold for kinases like ERK (extracellular signal-regulated kinase). The balance between G-protein and β-arrestin signaling, often termed "biased agonism," is an area of intense research for developing opioids with more specific therapeutic effects.

β-Arrestin Recruitment and Receptor Internalization.

Detailed Experimental Protocols

The characterization of met-enkephalin's interaction with opioid receptors involves a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound (met-enkephalin) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the opioid receptor of interest in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following in order: assay buffer, a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]diprenorphine), and varying concentrations of unlabeled met-enkephalin.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-radiolabeled antagonist like naloxone).

-

Add the membrane preparation to each well to initiate the binding reaction.

-

-

Incubation and Termination:

-

Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection and Data Analysis:

-

Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of met-enkephalin to generate a competition curve.

-

Determine the IC50 value (the concentration of met-enkephalin that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Competition Binding Assay Workflow.

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of G-proteins upon receptor stimulation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits, which is a direct measure of G-protein engagement.

Methodology:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Assay Setup:

-

In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO₄, pH 7.4), GDP (e.g., 30 µM), and varying concentrations of met-enkephalin.

-

Include a basal control (no agonist) and a non-specific binding control (with excess unlabeled GTPγS).

-

Add the membrane preparation to each well.

-

-

Incubation and Reaction Initiation:

-

Pre-incubate the plate at 30°C for approximately 15 minutes.

-

Initiate the reaction by adding [³⁵S]GTPγS to each well to a final concentration of ~0.1 nM.

-

Incubate at 30°C for 45-60 minutes to allow for [³⁵S]GTPγS binding.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Dry the filters and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from all other values to obtain specific [³⁵S]GTPγS binding.

-

Plot the specific binding (often as a percentage of the maximal response of a full agonist) against the log concentration of met-enkephalin.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.

-

β-Arrestin Recruitment Assay

These assays measure the translocation of β-arrestin from the cytoplasm to the activated GPCR at the cell membrane. A common method is the PathHunter assay, which is based on enzyme fragment complementation.

Methodology:

-

Cell Culture:

-

Use a cell line (e.g., U2OS or CHO cells) stably co-expressing the opioid receptor of interest fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).

-

Plate the cells in a 384-well plate and culture overnight.

-

-

Compound Addition:

-

Prepare serial dilutions of met-enkephalin.

-

Add the compound solutions to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

-

Detection:

-

Add the detection reagents containing the enzyme substrate to the wells.

-

Incubate at room temperature for approximately 60 minutes to allow the enzymatic reaction to proceed.

-

-

Data Analysis:

-

Measure the resulting chemiluminescent signal using a plate reader. The signal intensity is directly proportional to the amount of β-arrestin recruited to the receptor.

-

Plot the luminescence signal against the log concentration of met-enkephalin.

-

Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values for β-arrestin recruitment.

-

Conclusion

Met-enkephalin exerts its physiological effects through a complex and finely tuned mechanism of action at δ- and μ-opioid receptors. Its high-affinity binding initiates a primary signaling cascade through Gi/o proteins, leading to neuronal inhibition. Concurrently, it engages the β-arrestin pathway, which is critical for receptor desensitization, internalization, and potentially distinct signaling outcomes. The quantitative characterization of these interactions through binding and functional assays provides a robust framework for understanding the pharmacology of endogenous opioids and for guiding the rational design of new opioid-based therapeutics with optimized signaling profiles.

References

- 1. Met-enkephalin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. BioKB - Entity - GO:0038046 [biokb.lcsb.uni.lu]

- 4. Effects of met-enkephalin on cell proliferation in different models of adrenocortical-cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Binding Affinity of Met-enkephalin for Delta and Mu-Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding characteristics of the endogenous opioid peptide, Met-enkephalin, with a primary focus on its affinity for the delta (δ) and mu (μ) opioid receptors. Met-enkephalin, a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met, plays a crucial role in the modulation of pain, emotional responses, and various other physiological processes.[1] Its interaction with opioid receptors is of significant interest in the fields of neurobiology, pharmacology, and the development of novel analgesic and therapeutic agents.

Core Principles of Binding Affinity

The affinity of a ligand for its receptor is a measure of the strength of the binding interaction. It is a critical parameter in pharmacology as it often dictates the concentration of a drug or endogenous molecule required to elicit a biological response. Several key metrics are used to quantify binding affinity:

-

Inhibition Constant (Ki): Represents the concentration of a competing ligand that will bind to half of the available receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

-

Half-maximal Inhibitory Concentration (IC50): The concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor. The IC50 value is dependent on the concentration of the radioligand used in the assay.

-

Dissociation Constant (Kd): The equilibrium constant for the dissociation of a ligand-receptor complex. It is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher affinity.

Quantitative Analysis of Met-enkephalin Binding Affinity

Met-enkephalin exhibits a notable preference for the delta-opioid receptor, though it also binds to the mu-opioid receptor with significant affinity.[1] The following tables summarize the quantitative binding affinity data for Met-enkephalin at both receptor subtypes, compiled from various studies.

| Receptor Subtype | Ligand (Met-enkephalin) | Ki (nM) | IC50 (nM) | Experimental Conditions | Species |

| Delta (δ)-Opioid Receptor | Met-enkephalin | 1.26 | 1 | Competition binding assay with [3H]DPDPE in rat cerebrum in vitro.[2][3] | Rat |

| Mu (μ)-Opioid Receptor | Met-enkephalin | 1.7 | 2 | Competition binding assay with [3H]PL-017 in rat cerebrum in vitro.[2] | Rat |

| Mu (μ)-Opioid Receptor | Met-enkephalin | - | ~900 (high affinity) | UV spectroscopy with purified, intact mu-opioid receptor. | - |

Note: Binding affinity values can vary depending on the experimental conditions, such as the radioligand used, the source of the receptor (e.g., cell lines, brain tissue), and the specific assay protocol.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the binding affinity of Met-enkephalin for delta and mu-opioid receptors is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled ligand (Met-enkephalin) to compete with a radiolabeled ligand for binding to the target receptor.

Materials and Methods

-

Receptor Preparation:

-

Cell membranes expressing the delta or mu-opioid receptor are prepared from cultured cells (e.g., CHO, HEK293) or from brain tissue homogenates (e.g., rat brain).

-

The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

-

-

Radioligand:

-

A radiolabeled ligand with high affinity and selectivity for the target receptor is chosen.

-

For delta-opioid receptors, a common choice is [³H]DPDPE ([D-Pen², D-Pen⁵]enkephalin).

-

For mu-opioid receptors, [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) or [³H]naloxone are frequently used.

-

-

-

Assay Buffer:

-

A suitable buffer is used to maintain pH and ionic strength, typically Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl₂.

-

-

Assay Procedure:

-

A constant concentration of the radioligand and a fixed amount of the receptor preparation are incubated with varying concentrations of the unlabeled competitor (Met-enkephalin).

-

The incubation is carried out in assay tubes or microplates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive, high-affinity ligand for the target receptor.

-

-

Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value of Met-enkephalin.

-

The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Visualizing the Experimental Workflow

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways of Delta and Mu-Opioid Receptors

Upon binding of Met-enkephalin, both delta and mu-opioid receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. These pathways ultimately lead to the modulation of neuronal excitability and neurotransmitter release.

Both receptor subtypes primarily couple to inhibitory G-proteins (Gi/o). Activation of these G-proteins leads to:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels:

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

-

Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium ions, which is a critical step for neurotransmitter release from presynaptic terminals.

-

Visualizing the Signaling Pathways

Caption: Met-enkephalin signaling at δ and μ-opioid receptors.

Conclusion

Met-enkephalin demonstrates a high affinity for both delta and mu-opioid receptors, with a preference for the delta subtype. The quantitative determination of this binding affinity is crucial for understanding its physiological roles and for the development of targeted therapeutics. The standardized use of competitive radioligand binding assays provides a robust method for these measurements. The downstream signaling cascades initiated by Met-enkephalin at these receptors converge on the inhibition of neuronal activity, highlighting its importance as an endogenous neuromodulator. This guide provides a foundational understanding for professionals engaged in opioid receptor research and drug discovery.

References

- 1. Met-enkephalin - Wikipedia [en.wikipedia.org]

- 2. [Met]enkephalin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

distribution of metenkefalin in the central nervous system and adrenal medulla

An In-depth Examination of Met-enkephalin Distribution in the Central Nervous System and Adrenal Medulla

This technical guide provides a comprehensive overview of the distribution of Met-enkephalin in the central nervous system (CNS) and adrenal medulla. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate a deeper understanding of this endogenous opioid peptide's role and function.

Quantitative Distribution of Met-enkephalin

Met-enkephalin is heterogeneously distributed throughout the central nervous system and is also found in high concentrations in the adrenal medulla. The following tables summarize quantitative data on Met-enkephalin levels in various brain regions of different species, providing a comparative perspective.

Table 1: Distribution of Met-enkephalin in the Rat Brain

| Brain Region | Met-enkephalin Concentration (pmol/g wet weight) |

| Globus Pallidus | High concentrations have been reported.[1] |

| Caudate-Putamen | Intermediate levels observed.[1] |

| Hypothalamus | Intermediate to high levels reported.[1][2] |

| Cortex | Low levels detected.[1] |

| Cerebellum | Low levels found. |

| Striatum | High concentrations are present. |

| Hippocampus | Low amounts have been measured. |

| Midbrain | Data available but specifics vary. |

| Amygdala | Levels have been measured in studies. |

| Medulla Oblongata | Concentrations have been quantified. |

| Spinal Cord | Levels have been determined. |

Table 2: Distribution of Met-enkephalin in the Pig Brain

| Brain Region | Met-enkephalin Concentration |

| Preoptic Area (POA) | High levels |

| Suprachiasmatic Area (SCA) | High levels |

| Medial Basal Hypothalamus (MBH) | High levels |

| Olfactory Bulb (OB) | Moderate levels |

| Brain Stem | Moderate levels |

| Dorsal Spinal Cord | Higher levels compared to ventral spinal cord |

| Ventral Spinal Cord | Lower levels compared to dorsal spinal cord |

Table 3: Met-enkephalin in the Adrenal Medulla

The adrenal medulla is a major site of enkephalin synthesis and storage. Studies in various species, including sheep, have demonstrated significant levels of Met-enkephalin in the adrenal medulla, with a molar ratio of approximately 4:1 for Met-enkephalin to Leu-enkephalin in both maternal and fetal sheep adrenal medulla. In chickens, stressors have been shown to decrease Met-enkephalin concentrations in the adrenal glands. The presence of probable precursors of both [Leu]enkephalin and [Met]enkephalin has also been identified in the adrenal medulla.

Experimental Protocols

The quantification and localization of Met-enkephalin in tissues are primarily achieved through radioimmunoassay (RIA) and immunohistochemistry (IHC). Below are detailed methodologies for these key experimental techniques.

Radioimmunoassay (RIA) for Met-enkephalin Quantification

Radioimmunoassay is a highly sensitive technique used to measure the concentration of antigens, such as Met-enkephalin, in biological samples.

Tissue Extraction:

-

Dissect the brain region of interest on a cold surface and weigh it.

-

Homogenize the tissue in 10 volumes of 0.1 M HCl.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant for further processing. For some protocols, acid acetone extraction is used.

Immunoassay Procedure:

-

A specific antibody against Met-enkephalin is incubated with the tissue extract.

-

A known quantity of radiolabeled Met-enkephalin (e.g., ¹²⁵I-Met-enkephalin) is added to the mixture.

-

The unlabeled Met-enkephalin in the sample competes with the radiolabeled peptide for binding to the antibody.

-

After incubation, the antibody-bound fraction is separated from the free fraction (e.g., by precipitation with a second antibody or protein A/G beads).

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

A standard curve is generated using known concentrations of unlabeled Met-enkephalin, and the concentration in the tissue sample is determined by interpolation. To increase specificity, some protocols involve oxidation of samples and standards with hydrogen peroxide, particularly when using an antiserum raised against the methionine sulphoxide derivative of the peptide.

Immunohistochemistry (IHC) for Met-enkephalin Localization

Immunohistochemistry allows for the visualization of the distribution and localization of Met-enkephalin within tissue sections.

Tissue Preparation:

-

Perfuse the animal with a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline (PBS)).

-

Dissect the brain and post-fix in the same fixative for a specified period.

-

Cryoprotect the tissue by immersing it in a series of sucrose solutions of increasing concentration.

-

Freeze the tissue and cut thin sections (e.g., 20-40 µm) using a cryostat or vibratome.

Immunostaining Procedure:

-

Wash the tissue sections in PBS to remove the cryoprotectant.

-

Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., PBS containing normal serum and a detergent like Triton X-100).

-

Incubate the sections with a primary antibody specific for Met-enkephalin overnight at 4°C.

-

Wash the sections extensively in PBS.

-

Incubate with a secondary antibody conjugated to a fluorescent molecule (for immunofluorescence) or an enzyme like horseradish peroxidase (HRP) (for chromogenic detection).

-

For chromogenic detection, incubate the sections with a substrate solution (e.g., diaminobenzidine (DAB)) to produce a colored precipitate.

-

Mount the sections on slides, coverslip, and visualize under a microscope.

Signaling Pathways

Met-enkephalin exerts its biological effects by binding to specific receptors on the cell surface. It is a potent agonist of the δ-opioid receptor and, to a lesser extent, the μ-opioid receptor. Additionally, Met-enkephalin is the endogenous ligand for the Opioid Growth Factor Receptor (OGFr), which is involved in the regulation of cell proliferation.

Classical Opioid Receptor Signaling

Binding of Met-enkephalin to μ- and δ-opioid receptors, which are G protein-coupled receptors (GPCRs), typically leads to inhibitory effects on neuronal activity. This includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels. These actions collectively reduce neuronal excitability and neurotransmitter release.

Opioid Growth Factor Receptor (OGFr) Signaling

The OGFr signaling pathway plays a crucial role in regulating cell proliferation. Unlike classical opioid receptors, OGFr is located on the outer nuclear envelope.

Upon binding of Met-enkephalin (also known as Opioid Growth Factor, OGF, in this context), the OGF-OGFr complex is internalized and translocated to the nucleus. In the nucleus, this complex upregulates the expression of cyclin-dependent kinase inhibitors (CKIs) such as p16 and p21. These CKIs then inhibit the activity of cyclin-dependent kinases (CDKs), preventing the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby inhibiting the transcription of genes required for the G1 to S phase transition of the cell cycle and ultimately leading to an inhibition of cell proliferation.

References

- 1. Measurement of methionine-enkephalin [Arg6,Phe7] in rat brain by specific radioimmunoassay directed at methionine sulphoxide enkephalin[Arg6,Phe7] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. THE DISTRIBUTION OF METHIONINE-ENKEPHALIN AND LEUCINE-ENKEPHALIN IN THE BRAIN AND PERIPHERAL TISSUES - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Functions of Met-Enkephalin on T-Cells and Macrophages: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine-enkephalin (Met-enkephalin, MENK), an endogenous opioid pentapeptide, has emerged as a significant modulator of the immune system, exerting complex, often concentration-dependent, effects on key immune cells. Beyond its well-known role in nociception, MENK interacts with opioid receptors expressed on the surface of lymphocytes and myeloid cells, including T-cells and macrophages, to regulate critical cellular functions. This technical guide provides an in-depth examination of the immunomodulatory activities of MENK, focusing on its impact on T-cell proliferation and cytokine profiles, and its intricate role in directing macrophage polarization, phagocytosis, and signaling cascades. We consolidate quantitative data from various studies, detail common experimental protocols for assessing these functions, and provide visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of MENK as a potential therapeutic agent in immunology and oncology.

Introduction to Met-Enkephalin in Immunoregulation

Met-enkephalin is an endogenous peptide derived from the proenkephalin precursor protein.[1] It belongs to the enkephalin family of opioid peptides, which are key ligands for the classical opioid receptors: mu (μ), delta (δ), and kappa (κ).[1][2] While enkephalins exhibit the highest affinity for δ-opioid receptors (DOR), they also interact with other receptor types.[2] The discovery of these receptors on various immune cells, including T-cells, natural killer (NK) cells, and macrophages, provided the basis for investigating the role of endogenous opioids as neuro-immune modulators.[3]

MENK's immunoregulatory activity is multifaceted, participating in the complex communication loop between the neuroendocrine and immune systems. Its effects are often bimodal, where low concentrations tend to be immunostimulatory, while higher concentrations can be either less effective or immunosuppressive. This dose-dependent duality is critical for understanding its physiological and pharmacological actions. This guide will dissect the specific functions of MENK on two principal cell types of the adaptive and innate immune systems: T-cells and macrophages.

Immunomodulatory Effects on T-Lymphocytes

T-cells are critical for cell-mediated immunity, and their activation, proliferation, and differentiation are tightly regulated processes. MENK influences these processes primarily through δ-opioid receptors, although the distinct Opioid Growth Factor Receptor (OGFr) has also been implicated in its anti-proliferative effects.

Regulation of T-Cell Proliferation

The impact of MENK on T-cell proliferation is complex. Several studies report an enhancement of antigen-specific T-cell activation and proliferation, an effect that is significantly potentiated by δ-selective opioid receptor agonists. Conversely, treatment with μ-selective agonists tends to inhibit lymphoproliferation. However, other research has identified MENK, in its role as an Opioid Growth Factor (OGF), as a potent suppressor of T-cell proliferation in a dose-dependent manner. This anti-proliferative action is mediated through the OGF-OGFr axis and involves a decrease in DNA synthesis without inducing apoptosis or necrosis. It is important to note that some studies have found that T-cell proliferation is not dependent on endogenous enkephalins, suggesting a nuanced regulatory role.

Modulation of T-Cell Cytokine Production

MENK can also alter the cytokine profile of T-cells. For instance, in the context of Type 2 Diabetes Mellitus models, MENK administration led to a decrease in serum levels of the Th1-associated cytokine Interleukin-2 (IL-2). This suggests a potential role for MENK in shifting the balance of T-helper cell responses. Regulatory T-cells (Tregs) have been identified as a source of MENK, which can act locally to suppress nociception, though this specific mechanism appears to be independent of its role in suppressing conventional T-cell proliferation.

Quantitative Data on T-Cell Functions

The following table summarizes key quantitative findings on the effects of Met-enkephalin and related opioid agonists on T-cell functions.

| Agent | Cell Type | Concentration | Measured Effect | Quantitative Result / Significance | Reference |

| Met-enkephalin | Human T-cells | Not specified | Antigen-specific lymphoproliferation | Significantly enhanced | |

| DPDPE (δ-agonist) | Human T-cells | Not specified | Antigen-specific lymphoproliferation | Further increased enhancement | |

| TOPA (μ-agonist) | Human T-cells | Not specified | Antigen-specific lymphoproliferation | Substantially inhibited | |

| OGF (MENK) | Mouse T-lymphocytes | Dose-dependent | Suppression of cell number | Marked suppression | |

| Met-enkephalin | T2DM Rat Model | Not specified | Serum IL-2 levels | Decreased |

Immunomodulatory Effects on Macrophages

Macrophages are versatile innate immune cells that perform phagocytosis, antigen presentation, and cytokine production. MENK has a profound impact on these functions, critically influencing macrophage polarization towards either a pro-inflammatory (M1) or anti-inflammatory (M2) phenotype.

Macrophage Polarization

One of the most significant functions of MENK is its ability to induce the conversion of M2 macrophages to an M1 phenotype. This is achieved by increasing the expression of the M1 surface marker CD64 while decreasing the M2 marker CD206. The signaling mechanism involves the upregulation of the NF-κB pathway, which promotes the transcription of M1-type cytokines. Concurrently, MENK inhibits the IL-4-mediated activation of the STAT6 signaling pathway, a key driver of M2 polarization. This M1-polarizing effect enhances the tumoricidal and antiviral capabilities of macrophages.

Regulation of Phagocytosis and Effector Functions

MENK exhibits a bimodal effect on macrophage effector functions.

-

Low Concentrations (10⁻⁹ to 10⁻⁷ M): At these levels, MENK stimulates antibody-dependent cellular cytotoxicity (ADCC) while simultaneously decreasing Fcγ receptor-mediated phagocytosis. This response is associated with an increase in intracellular cGMP and is preventable by the opioid antagonist naloxone, indicating it is mediated by classical opioid receptors (likely δ-receptors).

-

High Concentrations (10⁻⁶ to 10⁻⁵ M): At higher concentrations, the effects are reversed, leading to decreased ADCC and increased phagocytosis. This action is not blocked by naloxone and appears to involve Ca²⁺ influx and a transient rise in cAMP.

MENK also enhances the release of reactive oxygen species (ROS) from macrophages, contributing to their killing capacity.

Signaling Pathways in Macrophages

MENK triggers distinct signaling cascades depending on its concentration and the context of receptor engagement. At low, receptor-specific concentrations, it activates guanylate cyclase. In contrast, higher concentrations lead to Ca²⁺ influx and adenylate cyclase activation. A key pathway for its M1-polarizing effect is the activation of NF-κB. Furthermore, the p38 mitogen-activated protein kinase (MAPK) pathway, a central regulator of inflammatory responses in macrophages, is implicated in the production of pro-inflammatory mediators and is likely involved in MENK's M1-skewing function.

Quantitative Data on Macrophage Functions

The following table summarizes key quantitative findings on the effects of Met-enkephalin on macrophage functions.

| Agent | Cell Type | Concentration | Measured Effect | Quantitative Result / Significance | Reference |

| Met-enkephalin | Mouse Macrophages | 10⁻¹² M | M2 to M1 polarization | ↓CD206 expression, ↑CD64 expression | |

| Met-enkephalin | Rat Peritoneal Macrophages | 10⁻⁹ - 10⁻⁷ M | Phagocytosis (FcγR mediated) | Decreased | |

| Met-enkephalin | Rat Peritoneal Macrophages | 10⁻⁶ - 10⁻⁵ M | Phagocytosis (FcγR mediated) | Increased | |

| Met-enkephalin | Rat Peritoneal Macrophages | 10⁻⁹ - 10⁻⁷ M | ADCC | Stimulated | |

| Met-enkephalin | Rat Peritoneal Macrophages | 10⁻⁸ M | cGMP level | Rise in cGMP | |

| Met-enkephalin | Rat Peritoneal Macrophages | 10⁻⁶ M | cAMP level | Transient rise in cAMP | |

| Met-enkephalin | Mouse Macrophages | 10⁻¹² M | Cytokine Production | ↑TNF-α, ↑IL-12p40, ↓IL-10 |

Visualizing Pathways and Protocols

Signaling Pathways

Caption: Signaling pathways of Met-enkephalin in macrophages.

Experimental Workflows

Caption: Workflows for T-cell proliferation and macrophage phagocytosis assays.

Key Experimental Protocols

T-Cell Proliferation Assay (³H-Thymidine Incorporation)

This protocol is a standard method for assessing the proliferation of lymphocytes in response to a stimulus.

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. T-cells can be further purified using negative selection kits if required.

-

Plating: Resuspend cells in complete RPMI-1640 medium and plate in a 96-well flat-bottom plate at a density of 1-2 x 10⁵ cells per well.

-

Stimulation: Add a T-cell mitogen such as Phytohemagglutinin (PHA) (e.g., 5 µg/mL) or plate-bound anti-CD3 antibody (e.g., coated at 5-10 µg/mL) to the wells to induce proliferation.

-

Treatment: Immediately after stimulation, add Met-enkephalin at desired final concentrations (e.g., ranging from 10⁻¹² M to 10⁻⁶ M) to the appropriate wells. Include vehicle-only wells as a control.

-

Incubation: Culture the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.

-

Radiolabeling: Add 1 µCi of ³H-thymidine to each well and incubate for an additional 18-24 hours.

-

Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. Proliferation is proportional to the counts per minute (CPM).

Macrophage Phagocytosis Assay (Flow Cytometry)

This protocol measures the ability of macrophages to engulf fluorescent particles.

-

Macrophage Generation: Isolate CD14⁺ monocytes from PBMCs. Culture the monocytes in the presence of macrophage colony-stimulating factor (M-CSF, e.g., 50 ng/mL) for 5-7 days to differentiate them into macrophages (M0 phenotype).

-

Plating and Treatment: Seed the differentiated macrophages into a 24-well plate. Allow them to adhere. Replace the medium with fresh medium containing Met-enkephalin at the desired concentrations and incubate for a specified period (e.g., 24 hours).

-

Phagocytosis Induction: Add fluorescently labeled particles (e.g., pHrodo™ E. coli BioParticles™ or fluorescent latex beads) to each well at a predetermined particle-to-cell ratio.

-

Incubation: Incubate the plate for 1-2 hours at 37°C to allow for phagocytosis. As a negative control, incubate a set of wells at 4°C to prevent active uptake.

-

Washing: Gently wash the cells three times with cold PBS to remove non-internalized particles.

-

Cell Detachment: Detach the cells from the plate using a non-enzymatic cell dissociation solution (e.g., Accutase).

-

Analysis: Analyze the cells using a flow cytometer. Gate on the macrophage population and measure the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI), which correspond to the phagocytic activity.

Macrophage Polarization Assay (Flow Cytometry and ELISA)

This protocol assesses the M1/M2 phenotype of macrophages after treatment.

-

Macrophage Generation and Polarization: Generate M0 macrophages from monocytes as described above. To generate a baseline M2 population for conversion studies, treat M0 macrophages with IL-4 (e.g., 20 ng/mL) for 24-48 hours.

-

Treatment: Treat the M2-polarized (or M0) macrophages with Met-enkephalin for 24-48 hours.

-

Supernatant Collection: Collect the culture supernatants before harvesting the cells and store at -80°C for cytokine analysis.

-

Cell Staining for Flow Cytometry: Harvest the cells and stain them with fluorescently conjugated antibodies against surface markers, such as an M1 marker (e.g., anti-human CD64 or CD86) and an M2 marker (e.g., anti-human CD206).

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells expressing M1 and M2 markers.

-

Cytokine Analysis (ELISA): Use the collected supernatants to quantify the concentration of key M1 cytokines (e.g., TNF-α, IL-12) and M2 cytokines (e.g., IL-10) using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion

Met-enkephalin is a potent endogenous immunomodulator with significant and complex effects on both T-cells and macrophages. Its ability to influence T-cell proliferation and direct macrophage polarization towards a pro-inflammatory, tumoricidal M1 phenotype highlights its therapeutic potential. The bimodal nature of its activity, which is dependent on concentration, underscores the need for careful dose-finding studies in any potential clinical application. For researchers and drug development professionals, understanding the distinct signaling pathways, cellular outcomes, and the experimental protocols used to measure these effects is paramount. The data and methodologies presented in this guide offer a foundational resource for further exploration of Met-enkephalin and the broader class of opioid peptides as novel immunotherapeutic agents.

References

- 1. Opioid Receptors in Immune and Glial Cells—Implications for Pain Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Macrophage polarization induced by neuropeptide methionine enkephalin (MENK) promotes tumoricidal responses - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Met-enkephalin in Pain Modulation and Analgesia

Abstract

Met-enkephalin (Met-ENK), an endogenous pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met, is a critical neuromodulator in the body's intrinsic pain control system. As a primary ligand for opioid receptors, its role in analgesia is of significant interest for therapeutic development. This document provides a comprehensive technical overview of Met-enkephalin's mechanism of action, its function in both central and peripheral pain modulation, quantitative data on its efficacy and receptor interactions, and detailed experimental protocols for its study.

Introduction: The Endogenous Opioid System

The discovery of endogenous opioid peptides, or endorphins, in 1975 revolutionized our understanding of pain perception and management.[1][2] These peptides, including the enkephalins, dynorphins, and β-endorphin, act as neurotransmitters and neuromodulators by binding to opioid receptors, the same receptors targeted by exogenous opiates like morphine.[3][4]

Met-enkephalin is derived from the precursor protein proenkephalin, which, through proteolytic cleavage, yields four copies of Met-ENK and one copy of Leu-enkephalin.[3] It is widely distributed throughout the central and peripheral nervous systems, with high concentrations in regions critical for pain processing, such as the periaqueductal gray (PAG), rostral ventral medulla, and the spinal cord's dorsal horn.

Mechanism of Action and Signaling Pathways

Met-enkephalin exerts its analgesic effects primarily by acting as an agonist at δ-opioid receptors (DOR) and, to a lesser extent, μ-opioid receptors (MOR). These are G-protein coupled receptors (GPCRs) that, upon activation, initiate an intracellular signaling cascade leading to neuronal inhibition.

Key signaling events include:

-

Inhibition of Adenylyl Cyclase: Reduces intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels:

-

Activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane.

-

Inhibits voltage-gated calcium channels (VGCCs), suppressing calcium ion influx.

-

-

Suppression of Neurotransmitter Release: The combined effect of hyperpolarization and reduced calcium availability inhibits the release of excitatory neurotransmitters, such as glutamate, substance P, and Calcitonin Gene-Related Peptide (CGRP), from nociceptive nerve terminals.

References

The Role of Met-Enkephalin in the Physiological Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted involvement of the endogenous opioid peptide, Met-enkephalin (Met-Enk), in the intricate cascade of the physiological stress response. We will delve into its modulation of the two primary arms of the stress system—the Hypothalamic-Pituitary-Adrenal (HPA) axis and the Sympatho-Adrenomedullary (SAM) system—supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Met-Enkephalin's Dual Role in the Stress Axis

The physiological response to stress is a complex interplay of neural and endocrine systems designed to maintain homeostasis. Met-enkephalin, a pentapeptide derived from the precursor proenkephalin, emerges as a critical modulator, exerting both stimulatory and inhibitory effects on the stress response, depending on the context and location of its action. Stressful stimuli trigger the release of proenkephalin, which is then processed into active peptides like Met-enkephalin[1].

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is the cornerstone of the neuroendocrine response to stress, culminating in the release of glucocorticoids, such as corticosterone in rodents and cortisol in humans. Met-enkephalin's influence on this axis is complex, with evidence suggesting both direct and indirect regulatory actions.

Intracerebroventricular (i.c.v.) administration of Met-enkephalin in rats subjected to restraint stress has been shown to dose-dependently increase serum corticosterone levels, an effect that is diminished by the opioid antagonist naloxone[2]. This suggests a central stimulatory role of Met-enkephalin on the HPA axis during stress. Conversely, some studies indicate that endogenous opioids, including enkephalins, can exert an inhibitory tone on the HPA axis. For instance, the administration of naloxone alone can lead to an increase in basal and stress-induced ACTH and corticosterone secretion, suggesting that endogenous opioids normally suppress HPA axis activity[3]. This inhibitory action is thought to be mediated through the suppression of corticotropin-releasing factor (CRF) release from the hypothalamus[1].

Interaction with the Sympatho-Adrenomedullary (SAM) System

The SAM system provides a rapid response to stress through the release of catecholamines—epinephrine and norepinephrine—from the adrenal medulla and sympathetic nerve endings. Met-enkephalin is co-stored and co-released with catecholamines from the adrenal medulla in response to stress[4]. This co-release suggests a coordinated role in the immediate stress response.

Studies have shown that Met-enkephalin can modulate the release of norepinephrine in various brain regions. For example, i.c.v. injection of Met-enkephalin immediately before immobilization stress in rats significantly attenuated the stress-induced increase in the norepinephrine metabolite MHPG-SO4 in the amygdala, thalamus, and locus coeruleus. This indicates an inhibitory effect of centrally administered Met-enkephalin on stress-induced noradrenergic activation. The primary source of the stress-induced increase in plasma Met-enkephalin appears to be the sympathetic nerves rather than the adrenal medulla.

Quantitative Data on Met-Enkephalin and Stress Response

The following tables summarize key quantitative findings from studies investigating the interplay between Met-enkephalin and the physiological stress response.

Table 1: Effects of Intracerebroventricular Met-Enkephalin on Stress-Induced Corticosterone Release in Rats

| Treatment Group | Dose (µg, i.c.v.) | Serum Corticosterone (ng/mL) |

| Control (Stressed) | - | ~400 |

| Met-Enkephalin | 10 | Increased |

| Met-Enkephalin | 50 | Increased |

| Met-Enkephalin | 100 | ~600 |

| Met-Enkephalin | 200 | ~700 |

| Met-Enkephalin (200 µg) + Naloxone (10 µg) | - | Markedly Diminished Increase |

Data adapted from studies on restraint stress in rats. Absolute values are illustrative and can vary between studies.